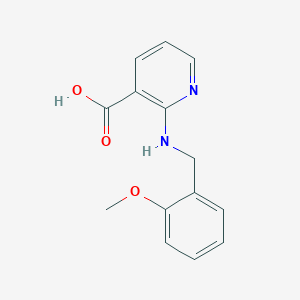
Acide 2-(2-méthoxybenzylamino)nicotinique
Vue d'ensemble
Description
“2-(2-Methoxybenzylamino)nicotinic acid” is a chemical compound with the CAS Number: 1019372-81-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of “2-(2-Methoxybenzylamino)nicotinic acid” involves heating 2-chloronicotinic acid and 2-methoxybenzylamine at 140°C for 4 hours . After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added to the reaction mixture . The resulting mixture is washed with chloroform . Concentrated hydrochloric acid is added to the aqueous phase to adjust the pH to 6 to 7, and a solid precipitates from this is separated by filtration and dried .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxybenzylamino)nicotinic acid” is 1S/C14H14N2O3/c1-19-12-7-3-2-5-10 (12)9-16-13-11 (14 (17)18)6-4-8-15-13/h2-8H,9H2,1H3, (H,15,16) (H,17,18) .
Physical And Chemical Properties Analysis
“2-(2-Methoxybenzylamino)nicotinic acid” is a white to yellow solid . and should be stored at room temperature .
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de l'acide 2-(2-méthoxybenzylamino)nicotinique, axée sur six domaines uniques :
Développement pharmaceutique
L'this compound a montré un potentiel dans le développement de nouveaux composés pharmaceutiques. Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments. Les chercheurs explorent son utilisation dans la création de nouveaux médicaments pour traiter les maladies chroniques telles que le cancer et les troubles cardiovasculaires .
Agents neuroprotecteurs
Ce composé est étudié pour ses propriétés neuroprotectrices. Des études suggèrent qu'il pourrait aider à protéger les neurones des dommages causés par le stress oxydatif et l'inflammation. Cela en fait un candidat prometteur pour le développement de traitements des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
Applications anti-inflammatoires
La recherche a indiqué que l'this compound possède des propriétés anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires, qui sont impliquées dans diverses affections inflammatoires. Cette propriété est explorée pour des applications thérapeutiques potentielles dans des maladies telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Activité antimicrobienne
Le composé a démontré une activité antimicrobienne contre une variété de pathogènes bactériens et fongiques. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens pour lutter contre les infections résistantes aux antibiotiques. Les chercheurs s'intéressent particulièrement à son efficacité contre les souches multirésistantes .
Recherche sur le cancer
Dans la recherche sur le cancer, l'this compound est étudié pour son potentiel à inhiber la croissance et la prolifération des cellules cancéreuses. Il s'est montré prometteur dans des études précliniques en tant qu'agent chimiothérapeutique, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques sans affecter les cellules normales .
Applications cosmétiques
Enfin, le composé est étudié pour son utilisation potentielle dans les formulations cosmétiques. Ses propriétés antioxydantes peuvent aider à protéger la peau des dommages causés par les radicaux libres, ce qui en fait un ingrédient précieux dans les produits anti-âge et de soin de la peau.
Mécanisme D'action
While the specific mechanism of action for “2-(2-Methoxybenzylamino)nicotinic acid” is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .
Safety and Hazards
The safety data sheet for “2-(2-Methoxybenzylamino)nicotinic acid” indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649738 | |
| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019372-81-6 | |
| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
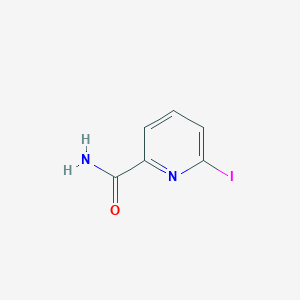

![4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629566.png)
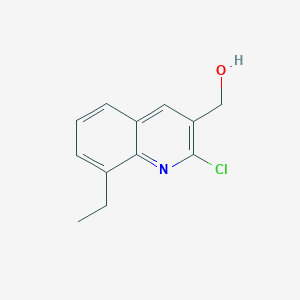


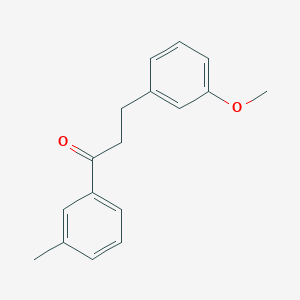
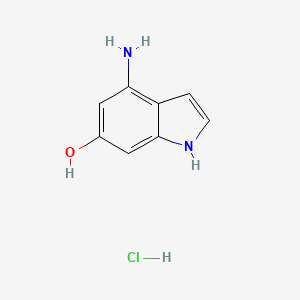
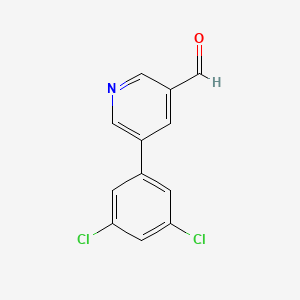
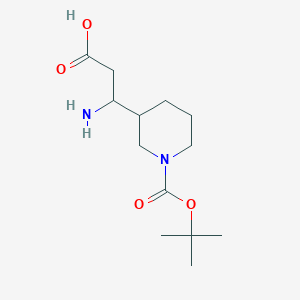
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)
![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)


